molecular formula C28H30N4O B11688020 N'-{(E)-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide

N'-{(E)-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide

Cat. No.: B11688020
M. Wt: 438.6 g/mol
InChI Key: JVYQBHPLQDEGDI-STBIYBPSSA-N
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Description

N’-{(E)-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes multiple dimethyl-substituted pyrrole rings and a benzohydrazide moiety

Preparation Methods

The synthesis of N’-{(E)-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

N’-{(E)-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-{(E)-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{(E)-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide involves its binding to specific molecular targets. For instance, it inhibits the activity of enoyl ACP reductase and dihydrofolate reductase by binding to their active sites, thereby disrupting essential metabolic pathways in bacteria . This binding is facilitated by the compound’s unique structure, which allows for strong interactions with the enzyme’s active sites.

Comparison with Similar Compounds

Similar compounds to N’-{(E)-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide include other hydrazide derivatives with varying substituents on the pyrrole rings. Some examples are:

These compounds share structural similarities but differ in their specific substituents, which can influence their chemical reactivity and biological activity

Properties

Molecular Formula

C28H30N4O

Molecular Weight

438.6 g/mol

IUPAC Name

N-[(E)-[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-4-(2,5-dimethylpyrrol-1-yl)benzamide

InChI

InChI=1S/C28H30N4O/c1-18-13-19(2)15-27(14-18)32-22(5)16-25(23(32)6)17-29-30-28(33)24-9-11-26(12-10-24)31-20(3)7-8-21(31)4/h7-17H,1-6H3,(H,30,33)/b29-17+

InChI Key

JVYQBHPLQDEGDI-STBIYBPSSA-N

Isomeric SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)N/N=C/C3=C(N(C(=C3)C)C4=CC(=CC(=C4)C)C)C)C

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)NN=CC3=C(N(C(=C3)C)C4=CC(=CC(=C4)C)C)C)C

Origin of Product

United States

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